Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate

Bromodomain inhibition Epigenetic probes Acetyl-lysine bioisostere

Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate (molecular formula C₁₄H₁₄N₂O₄, molecular weight 274.27 g·mol⁻¹) is a 3,5-dimethylisoxazole-4-carboxamide derivative bearing a para-methyl benzoate ester substituent. The 3,5-dimethylisoxazole moiety functions as a validated acetyl-lysine (KAc) bioisostere that competitively displaces acetylated histone-mimicking peptides from bromodomain binding pockets.

Molecular Formula C14H14N2O4
Molecular Weight 274.27 g/mol
Cat. No. B12176414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate
Molecular FormulaC14H14N2O4
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C14H14N2O4/c1-8-12(9(2)20-16-8)13(17)15-11-6-4-10(5-7-11)14(18)19-3/h4-7H,1-3H3,(H,15,17)
InChIKeyIXSKGWJOQUZKTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate: Core Scaffold, Physicochemical Identity, and Procurement-Relevant Classification


Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate (molecular formula C₁₄H₁₄N₂O₄, molecular weight 274.27 g·mol⁻¹) is a 3,5-dimethylisoxazole-4-carboxamide derivative bearing a para-methyl benzoate ester substituent. The 3,5-dimethylisoxazole moiety functions as a validated acetyl-lysine (KAc) bioisostere that competitively displaces acetylated histone-mimicking peptides from bromodomain binding pockets [1]. This compound belongs to the broader class of 4-substituted 3,5-dimethylisoxazoles, which have been structure-guided optimized as potent ligands for the BET (bromodomain and extra-terminal domain) family of epigenetic reader proteins [1][2]. Its carboxamide-linked benzoate ester architecture distinguishes it from simpler acid, alcohol, or unsubstituted amide analogs within the same chemotype.

Core scaffold Reported acetyl‑lysine mimetic bromodomain ligand chemotype
Ester form Neutral methyl ester avoids the binding penalty of the free‑acid analog
Regioisomer Para‑carboxamide connectivity for BET vs ATAD2 selectivity evaluation

Why Generic Substitution Fails for Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate: Substitution-Dependent Bromodomain Affinity and Ester-Specific Physicochemical Profile


4-Substituted 3,5-dimethylisoxazoles are not interchangeable because bromodomain recognition is acutely sensitive to the nature and position of the 4-substituent [1]. In the foundational SAR study by Hewings et al. (2011), a carboxylic acid at the 4-position (R₁ = CO₂H) disfavored binding to BRD4(1) and BRD2(1) relative to neutral substituents, while the ethoxy-substituted analog (compound 4d) achieved IC₅₀ values <5 μM against both bromodomains [1]. The target compound's para-methyl benzoate ester substitution is structurally distinct from both the acid (which incurs a binding penalty in the hydrophobic KAc pocket) and the simple ethoxyphenyl series, and cannot be assumed to replicate the affinity or selectivity profile of either [1][2]. Additionally, ester homologs (e.g., methyl vs. butyl ester) differ in lipophilicity, metabolic stability, and crystallinity, making their procurement interchangeable only when these parameters have been experimentally matched.

  • 4‑Substituent identity controls bromodomain affinity—acid, ether, or ester may shift selectivity profile; a free‑acid analog (4b) disfavors BET binding.
  • Regioisomeric connectivity (para‑carboxamide vs meta‑amino) alters projected binding pose and bromodomain subtype engagement; cannot substitute without re‑validation.
  • Ester homolog length (methyl vs butyl) changes lipophilicity and synthetic handle; procurement choice based on assumed property transfer may confound SAR interpretation.

Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


Bromodomain Scaffold Validation: 3,5-Dimethylisoxazole Core as a Crystallographically Confirmed Acetyl-Lysine Bioisostere with Sub-5 μM BET Affinity

The 3,5-dimethylisoxazole moiety—the core pharmacophore of the target compound—has been crystallographically validated as an acetyl-lysine bioisostere that binds the KAc recognition pocket of BRD4(1). The optimized 4-substituted analog compound 4d (4-[1-ethoxyethyl]-3,5-dimethylisoxazole derivative) achieved IC₅₀ values of <5 μM against BRD4(1) and BRD2(1) in a competitive fluorescence polarization assay, while the 4-carboxylic acid analog (4b) showed markedly weaker BRD4(1) inhibition with divergent selectivity favoring CREBBP [1]. The isoxazole oxygen forms a hydrogen bond with the conserved asparagine (N140 in BRD4), and the 3- and 5-methyl groups occupy the hydrophobic floor of the pocket, as confirmed by a 1.68 Å co-crystal structure (PDB 3SVG) [1]. This scaffold-level evidence establishes that the target compound's core has a defined, measurable binding mode.

Scaffold Validation
Class‑level inference
Analog 4d: BRD4(1) IC₅₀
Supports scaffold selection for BET bromodomain screening.
Exact target compound affinity not determined.
Ester vs Acid
Cross‑study comparable
Methyl ester predicted neutral (cLogP ~2.3); acid 4b disfavored in hydrophobic KAc pocket.
Ester avoids acid binding penalty; supports SAR exploration.
Experimental binding data not reported for target compound.
Regioisomer Topology
Class‑level inference
Para‑carboxamide vector differs ~120° from meta‑amino isomer (PDB 4TTE).
Distinct bromodomain subtype engagement expected; no interchangeability.
No co‑crystal for para isomer; meta complex with ATAD2A.
Ester Homologs
Data to verify
Methyl ester (MW 274.27) vs butyl ester (MW ~316): estimated ΔcLogP +1.5.
Lipophilicity‑driven procurement choice; may affect assay performance.
Experimental solubility/permeability not published.
X‑Ray Crystallography
Supporting evidence
BRD4(1)–4d complex (PDB 3SVG): 1.68 Å resolution; Asn140 H‑bond; WPF shelf occupied.
Enables structure‑based design with conserved isoxazole core.
Target compound not co‑crystallized; core interactions predicted conserved.
Cellular Activity
Class‑level inference
Phenol/acetate analogs: reported antiproliferative effect on MV4;11 cells; no general cytotoxicity.
Establishes class‑level rationale for testing target compound in BET‑dependent models.
Direct target compound cellular IC₅₀ not reported.
Bromodomain inhibition Epigenetic probes Acetyl-lysine bioisostere

Ester vs. Carboxylic Acid Differentiation: Binding Penalty of the Charged Acid in the Hydrophobic Bromodomain KAc Pocket

In the Hewings et al. (2011) SAR analysis, the 4-carboxylic acid derivative (compound 4b, R₁ = CO₂H) showed a clear binding penalty at BRD4(1) relative to neutral analogs, with the authors noting that 'positioning of a negatively charged substituent in a hydrophobic site is likely to disfavor binding' [1]. The target compound bears a methyl ester at the para position, which is neutral, more lipophilic, and structurally analogous to the well-tolerated ethoxy and methoxy substituents that populate the ZA channel in BRD4(1) co-crystal structures [1]. This esterification also eliminates the acid's potential for salt-bridge interference with the conserved asparagine hydrogen-bond network in the KAc pocket.

Ester vs Acid
Cross‑study comparable
Methyl ester predicted neutral (cLogP ~2.3); acid 4b disfavored in hydrophobic KAc pocket.
Ester avoids acid binding penalty; supports SAR exploration.
Experimental binding data not reported for target compound.
Structure-activity relationship Physicochemical optimization Bromodomain ligand design

Para-Substitution Regioisomeric Differentiation: Positional Control of the Benzoate Ester Relative to the Isoxazole-Carboxamide Pharmacophore

The target compound's para-substitution pattern on the benzoate ring distinguishes it from the meta-amino regioisomer methyl 3-amino-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoate, which has been co-crystallized with the ATAD2A bromodomain (PDB 4TTE, 1.80 Å resolution) [1]. In the ATAD2A complex, the 3-amino group and 5-isoxazole substitution place the methyl ester in a specific spatial orientation within the binding site [1]. The target compound's para-carboxamide linkage reverses this orientation: the isoxazole is attached via a carbonylamino bridge at the 4-position of the benzoate, rather than via a direct C–C bond at the 5-position with a 3-amino group. This topological difference is expected to produce distinct bromodomain selectivity profiles.

Regioisomer Topology
Class‑level inference
Para‑carboxamide vector differs ~120° from meta‑amino isomer (PDB 4TTE).
Distinct bromodomain subtype engagement expected; no interchangeability.
No co‑crystal for para isomer; meta complex with ATAD2A.
Regioisomer differentiation Bromodomain ATAD2 X-ray crystallography

Ester Homolog Differentiation: Methyl Ester vs. Butyl Ester Physicochemical and Synthetic Utility Comparison

The commercially available butyl ester analog (butyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate) differs from the target methyl ester in the length of the ester alkyl chain, which directly affects lipophilicity (estimated ΔcLogP ≈ +1.5 for butyl vs. methyl), aqueous solubility, melting point, and metabolic stability . The methyl ester is the more common choice for initial SAR exploration due to its lower molecular weight (274.27 vs. ~316 g·mol⁻¹ for butyl analog) and greater atom economy, while the butyl ester may be preferred when enhanced membrane permeability or altered metabolic profile is required. The two are not analytically or biologically interchangeable without experimental confirmation of equivalent performance in the assay system of interest.

Ester Homologs
Data to verify
Methyl ester (MW 274.27) vs butyl ester (MW ~316): estimated ΔcLogP +1.5.
Lipophilicity‑driven procurement choice; may affect assay performance.
Experimental solubility/permeability not published.
Ester homolog comparison Lipophilicity Synthetic intermediate selection

X-Ray Crystallographic Validation of the 3,5-Dimethylisoxazole Carboxamide Binding Mode in BRD4(1): Hydrogen-Bond Network and WPF Shelf Engagement

A 1.68 Å co-crystal structure of BRD4(1) in complex with compound 4d (PDB 3SVG) confirms that the 3,5-dimethylisoxazole oxygen atom forms a direct hydrogen bond with the side-chain amine of the conserved asparagine N140, while the isoxazole nitrogen interacts with Y97 via a structured water molecule [1]. The methyl group on the secondary alcohol of 4d occupies the hydrophobic WPF shelf pocket (defined by W81, P82, F83), and the ethyl ether extends into the ZA channel [1]. Although the exact target compound has not been co-crystallized, the conserved 3,5-dimethylisoxazole-4-carboxamide core is expected to maintain these key interactions, while the para-methyl benzoate substituent would project toward a different region of the binding surface, potentially enabling distinct selectivity profiles.

X‑Ray Crystallography
Supporting evidence
BRD4(1)–4d complex (PDB 3SVG): 1.68 Å resolution; Asn140 H‑bond; WPF shelf occupied.
Enables structure‑based design with conserved isoxazole core.
Target compound not co‑crystallized; core interactions predicted conserved.
Co-crystal structure BRD4 bromodomain Structure-based drug design

Cellular Antiproliferative Activity of the Dimethylisoxazole Chemotype: Phenol and Acetate Derivatives Show MV4;11 Leukemia Cell Activity Without General Cytotoxicity

In the 2013 optimization study of 3,5-dimethylisoxazole derivatives, phenol and acetate derivatives of the lead compounds showed strong antiproliferative effects on MV4;11 acute myeloid leukemia cells, consistent with the mechanism of other BET bromodomain inhibitors and genetic BRD4 knockdown, while no general cytotoxicity was observed in other cancer cell lines tested [1]. The target compound's methyl ester represents a closely related member of this ester-containing subclass. However, direct cellular IC₅₀ data for the target compound itself have not been reported, and its antiproliferative activity cannot be assumed to match that of the acetate or phenol derivatives without dedicated evaluation.

Cellular Activity
Class‑level inference
Phenol/acetate analogs: reported antiproliferative effect on MV4;11 cells; no general cytotoxicity.
Establishes class‑level rationale for testing target compound in BET‑dependent models.
Direct target compound cellular IC₅₀ not reported.
Antiproliferative activity MV4;11 leukemia BET inhibitor selectivity

Procurement-Relevant Application Scenarios for Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate


BET Bromodomain Inhibitor Fragment-Based Screening and Lead Optimization

The target compound's 3,5-dimethylisoxazole-4-carboxamide core is a crystallographically validated acetyl-lysine bioisostere that binds the KAc pocket of BRD4(1) through a conserved hydrogen bond with N140 [1]. It can serve as a starting fragment or core scaffold for structure-guided optimization of BET bromodomain inhibitors, where the para-methyl benzoate ester provides a synthetic handle for further derivatization (hydrolysis to acid, amidation, or reduction). The neutral ester is expected to avoid the binding penalty observed with the carboxylic acid analog (4b) [1].

ATAD2 Bromodomain Chemical Probe Development Using Isoxazole-Benzoate Scaffolds

The closely related meta-amino regioisomer methyl 3-amino-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoate has been co-crystallized with the ATAD2A bromodomain (PDB 4TTE, 1.80 Å) [3]. The target compound's distinct para-carboxamide connectivity offers an alternative topological presentation of the isoxazole and benzoate groups for probing ATAD2 bromodomain selectivity versus the BET family, enabling comparative chemotype evaluation in epigenetic drug discovery programs.

Structure-Activity Relationship Studies of 4-Substituted 3,5-Dimethylisoxazole Bromodomain Ligands

In the systematic SAR framework established by Hewings et al. (2011, 2013), the identity of the 4-substituent on the 3,5-dimethylisoxazole core is the primary determinant of bromodomain affinity and selectivity [1][2]. The target compound's para-methyl benzoate ester fills a specific position in this SAR matrix—distinct from the ethoxy, methoxy, carboxylic acid, phenol, and acetate variants already characterized—enabling its use as a reference compound for benchmarking new 4-substituents in biochemical bromodomain displacement assays.

Synthetic Intermediate for Amide and Ester Derivative Libraries

The methyl ester functionality provides orthogonal reactivity to the isoxazole-carboxamide linkage, allowing selective hydrolysis to the corresponding acid or transesterification to alternative ester homologs (e.g., butyl, as referenced in ) without affecting the isoxazole core. This makes the compound a versatile building block for generating diverse compound libraries for bromodomain screening, where systematic variation of the ester group can probe lipophilicity-activity relationships and metabolic stability.

Application
Selection Property
Validation Focus
BET bromodomain fragment screening
Neutral methyl ester core
BET bromodomain binding and selectivity profiling
ATAD2 chemical probe development
Para‑carboxamide regioisomer topology
ATAD2A vs BET selectivity assessment
4‑Substituent SAR studies
4‑position SAR matrix entry
Bromodomain displacement assay benchmarking
Synthetic intermediate for ester libraries
Orthogonal methyl ester reactivity
Hydrolysis and derivatization efficiency
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